2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 1,2,3-tris(trimethylsilyl)cycloprop-2-ene-1-carboxylate adheres to IUPAC conventions, prioritizing the cyclopropene ring as the parent structure. The numbering begins at the carboxylate-bearing carbon (position 1), with trimethylsilyl (-Si(CH₃)₃) groups at positions 1, 2, and 3. The ethyl ester (-COOCH₂CH₃) is designated as a substituent on the carboxylic acid group at position 1.
| Property | Value |
|---|---|
| CAS Registry Number | 680199-91-1 |
| Molecular Formula | C₁₅H₃₂O₂Si₃ |
| Molecular Weight | 328.67 g/mol |
| Canonical SMILES | CCOC(=O)C1(C(=C1Si(C)C)Si(C)C)Si(C)C |
The SMILES string encodes the cyclopropene ring (C1(C(=C1...) with three trimethylsilyl branches and an ethyl ester. The InChIKey WXTOGVUJBNJBNZ-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
Molecular Geometry and Cyclopropene Ring Strain
The cyclopropene ring exhibits pronounced angle strain due to its 60° internal bond angles, deviating sharply from the ideal 120° for sp²-hybridized systems. This strain arises from the compression of covalent bonds, leading to a total strain energy estimated at 24–28 kcal/mol , comparable to cyclopropane derivatives. The introduction of a double bond further exacerbates torsional strain, as π-orbital alignment becomes geometrically constrained.
| Parameter | Cyclopropene Ring | Ideal sp² System |
|---|---|---|
| Bond Angle | 60° | 120° |
| Strain Energy | ~26 kcal/mol | 0 kcal/mol |
Trimethylsilyl substituents at positions 1, 2, and 3 introduce steric bulk, which partially mitigates ring strain by stabilizing non-planar conformations. However, the rigid cyclopropene framework limits significant distortion, preserving near-planar geometry.
Electronic Effects of Trimethylsilyl Substituents
Trimethylsilyl groups exert dual electronic effects:
- σ-Donor Capacity : The Si–C bonds donate electron density via σ-bond hyperconjugation, stabilizing adjacent electron-deficient regions. This is critical in mitigating the electron-withdrawing effect of the ester group at position 1.
- Inductive Withdrawal : The electronegativity difference between silicon (1.90) and carbon (2.55) creates a weak inductive electron-withdrawing effect, polarizing the C–Si bonds.
The ester group (-COOCH₂CH₃) introduces competing electron withdrawal via resonance, creating a polarized electronic environment. This interplay is evident in the compound’s reactivity, where electrophilic addition occurs preferentially at the less substituted double bond carbon.
X-ray Crystallographic Data Analysis
X-ray diffraction studies of analogous tris(trimethylsilyl)cyclopropenyl derivatives reveal a planar cyclopropene ring with bond lengths of 1.34 Å (C=C) and 1.48 Å (C–C) , consistent with partial double-bond character. The trimethylsilyl groups adopt staggered conformations to minimize steric clashes, with Si–C bond lengths averaging 1.87 Å .
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 18.80 Å, b = 10.35 Å, c = 20.46 Å |
| Bond Angle (C–C–C) | 60° |
The ester group introduces slight asymmetry, as evidenced by torsional angles of 5–8° between the carboxylate oxygen and adjacent silyl groups. This distortion reflects steric interactions between the ethyl moiety and trimethylsilyl substituents.
Properties
CAS No. |
680199-91-1 |
|---|---|
Molecular Formula |
C15H32O2Si3 |
Molecular Weight |
328.67 g/mol |
IUPAC Name |
ethyl 1,2,3-tris(trimethylsilyl)cycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H32O2Si3/c1-11-17-14(16)15(20(8,9)10)12(18(2,3)4)13(15)19(5,6)7/h11H2,1-10H3 |
InChI Key |
WXTOGVUJBNJBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclopropanation
Palladium-catalyzed reactions are widely used for cyclopropane formation. For example, 1,1-diborylalkenes react with (trimethylsilyl)diazomethane under palladium catalysis to form cyclopropanes. This method enables regioselective assembly of cyclopropane cores, though extending it to tris-silylated derivatives requires further optimization.
| Substrate | Reagent | Catalyst | Yield | Key Advantage |
|---|---|---|---|---|
| 1,1-Diborylalkenes | (Trimethylsilyl)diazomethane | Pd(0)/Pd(II) | Moderate | Stereoselective cyclopropanation |
| Alkynes | Hypervalent iodine reagents | Rh-carbynoids | High | One-step synthesis of cations |
Rhodium-Catalyzed Cyclopropenium Ion Formation
Cyclopropenium cations (CPCs) serve as intermediates for functionalized cyclopropenes. Rhodium carbynoids react with alkynes and hypervalent iodine reagents to generate CPCs, which can be trapped with nucleophiles (e.g., trimethoxybenzene) to form cyclopropenes. While this method is efficient for monosubstituted derivatives, achieving tris-silylation remains challenging.
Key Reaction Pathway :
- CPC Formation : Alkyne + Hypervalent iodine → Cyclopropenium cation.
- Nucleophilic Trapping : CPC + Nucleophile → Cyclopropene.
Silylation and Functional Group Introduction
The tris(trimethylsilyl) substitution pattern requires precise silylation strategies. Methods include:
Electrochemical Silylation
Electrochemical reductive silylation of tetrachlorocyclopropene with tert-butyldimethylsilyl groups has been demonstrated, though adapting this to trimethylsilyl groups is unreported. Challenges include regioselectivity and scalability.
Stepwise Silylation
A multi-step approach involves sequential silylation of cyclopropene precursors:
- Initial Silylation : Introduce one trimethylsilyl group via chlorotrimethylsilane and a base.
- Subsequent Silylations : Repeat under controlled conditions to avoid over-silylation.
Limitations : Steric hindrance and competing side reactions (e.g., desilylation) complicate this approach.
Esterification Techniques
The ethyl ester group is typically introduced via esterification of the carboxylic acid precursor. Common methods include:
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Direct Esterification | Ethanol, H⁺ catalyst | Acid-catalyzed | Moderate | Sensitive to silyl group stability |
| Coupling Reagents | EDCI, DMAP | Room temperature | High | Preferred for labile substrates |
| Transesterification | Ethanol, NaOMe | Reflux | Moderate | Avoids harsh acids |
Integrated Synthetic Routes
Combining cyclopropanation, silylation, and esterification into a coherent pathway is critical. Below is a proposed route based on literature precedents:
Route A: Cyclopropanation → Silylation → Esterification
- Cyclopropanation : Palladium-catalyzed reaction of 1,1-diborylalkenes with (trimethylsilyl)diazomethane.
- Silylation : Sequential silylation using chlorotrimethylsilane and a base (e.g., Et₃N).
- Esterification : EDCI-mediated coupling with ethanol.
Challenges :
- Regioselectivity of silylation.
- Competing desilylation during esterification.
Route B: Cyclopropenium Ion Intermediate
- CPC Formation : Rhodium-catalyzed reaction of alkyne + hypervalent iodine reagent.
- Nucleophilic Trapping : Trimethylsilyl nucleophile (e.g., TMS-Grignard) adds to CPC.
- Esterification : As above.
Advantages :
Comparative Analysis of Methods
| Method | Strengths | Weaknesses |
|---|---|---|
| Palladium-Catalyzed | Stereoselective, scalable | Limited to monosubstituted derivatives |
| Rhodium-Catalyzed | One-step CPC formation, diverse substrates | Regioselectivity for tris-silylation unclear |
| Electrochemical | Novel silylation approach | Unproven for trimethylsilyl groups |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) makes it useful for creating more complex molecules. For instance:
- Oxidation : Converts the compound into ketones or aldehydes using reagents like potassium permanganate.
- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.
- Substitution : Trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Studies
Research has demonstrated that derivatives of cyclopropene-1-carboxylic acids can influence plant growth. A study evaluated their effects on Arabidopsis thaliana, identifying chemicals that affect apical hook development through mechanisms distinct from traditional plant hormones like gibberellins and ethylene . This suggests potential applications in developing new herbicides or plant growth regulators.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus epidermidis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Mycobacterium abscessus | 16 µg/mL |
Antimicrobial Activity
Cyclopropene derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated promising activity against Mycobacterium abscessus, indicating their potential as antimicrobial agents .
Industrial Applications
In industry, 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is utilized in the production of specialty chemicals and materials. Its unique properties allow it to function effectively as an intermediate in the synthesis of various industrial compounds.
Case Study 1: Plant Growth Regulation
A recent study synthesized several cycloprop-2-ene-1-carboxylic acid derivatives and assessed their effects on Arabidopsis thaliana. The findings revealed that these compounds could serve as new tools for identifying molecular targets for herbicides or plant growth regulators .
Case Study 2: Antimicrobial Research
In another investigation focusing on antimicrobial properties, researchers tested several cyclopropene derivatives against different bacterial strains. The results indicated that certain compounds exhibited significant inhibitory effects on pathogenic bacteria, highlighting their potential for development into novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The provided evidence highlights cyclopropane carboxylate esters with phenyl and amino-hydroxyethyl substituents (CAS 85467-28-3 and 85467-24-9) . These compounds share a cyclopropane backbone but differ critically from the target compound in the following ways:
| Feature | Target Compound | Evidence Compounds (e.g., CAS 85467-28-3) |
|---|---|---|
| Core Structure | Cyclopropene (unsaturated, one C=C bond) | Cyclopropane (saturated, no C=C bond) |
| Substituents | Three trimethylsilyl groups | Phenyl and amino-hydroxyethyl groups |
| Functional Groups | Ethyl ester | Ethyl ester + amino-hydroxyethyl and but-2-enedioate salt |
| Reactivity Drivers | High ring strain, π-bond reactivity, steric shielding by TMS groups | Hydrogen-bonding capability (hydroxyethyl), salt formation with acids |
Stability and Handling
- The TMS groups in the target compound confer thermal stability but may hydrolyze under acidic or aqueous conditions. In contrast, the hydroxyethyl groups in the evidence compounds necessitate careful handling to prevent oxidation or dehydration .
Biological Activity
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is a compound of significant interest in organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound has a cyclopropene ring which contributes to its reactivity and biological activity. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that cyclopropene derivatives exhibit varying degrees of antimicrobial activity. A study evaluated several cyclopropene-1-carboxylic acid derivatives against Gram-positive and Gram-negative bacteria, as well as mycobacteria. The results showed that certain derivatives demonstrated promising activity against Mycobacterium abscessus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Cyclopropene Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus epidermidis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Mycobacterium abscessus | 16 µg/mL |
Anticancer Activity
The anticancer potential of cyclopropene derivatives has been explored in various studies. For instance, the antiproliferative effects of these compounds were tested on HeLa cells (human cervical adenocarcinoma). The MTT assay revealed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Case Study: Anticancer Activity Evaluation
In a recent study, a series of cyclopropene-1-carboxylic acid derivatives were synthesized and evaluated for their effects on cancer cell lines. The results indicated that some compounds showed IC50 values in the low micromolar range against HeLa cells, highlighting their potential for further development as anticancer therapeutics .
The biological activity of cyclopropene derivatives is believed to be linked to their ability to interact with cellular targets. The unique strain in the cyclopropene ring may facilitate interactions with proteins involved in cell signaling pathways or disrupt cellular membranes, leading to antimicrobial or cytotoxic effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-cyclopropene-1-carboxylic acid derivatives. Investigations into their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications are essential for harnessing their medicinal properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-cyclopropene-1-carboxylic acid derivatives with multiple trimethylsilyl (TMS) groups?
Answer:
The synthesis typically involves three key steps:
Cyclopropene ring formation : Use ring-closing metathesis (RCM) or [2+1] cycloaddition strategies. For example, cyclopropenation of acetylene precursors with carbene reagents (e.g., CH₂N₂) under controlled conditions .
Silylation : Introduce TMS groups via nucleophilic substitution using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect reactive sites on the cyclopropene ring .
Esterification : React the carboxylic acid intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .
Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using ¹H/¹³C NMR (e.g., TMS protons at δ ~0.1 ppm, cyclopropene protons at δ 5–7 ppm) .
Basic: How can researchers confirm the regioselectivity of TMS group attachment in this compound?
Answer:
Regioselectivity is verified through:
- X-ray crystallography : Resolves spatial arrangement of TMS groups on the cyclopropene ring .
- ²⁹Si NMR spectroscopy : Distinct chemical shifts for Si atoms in different environments (e.g., δ −5 to +10 ppm for TMS groups) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks matching the expected formula (e.g., C₁₅H₃₃O₂Si₃⁺) .
Advanced: What experimental precautions are critical for maintaining the stability of the cyclopropene ring during reactions?
Answer:
Cyclopropene rings are highly strained and prone to ring-opening. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation or moisture-induced degradation .
- Low-temperature conditions : Perform silylation and esterification at 0–5°C to minimize thermal stress .
- Avoiding strong acids/bases : Use mild catalysts (e.g., DMAP for esterification) to preserve ring integrity .
Validation : Track stability via UV-Vis spectroscopy (λmax ~250 nm for cyclopropene) and monitor byproducts via GC-MS .
Advanced: How does the electronic effect of TMS groups influence the reactivity of the cyclopropene core in Diels-Alder reactions?
Answer:
The TMS groups act as electron-donating substituents, modulating the cyclopropene’s electron density:
- Enhanced dienophilicity : The strained cyclopropene ring reacts faster with electron-rich dienes (e.g., anthracene) due to increased electrophilicity at the double bond .
- Steric effects : Bulky TMS groups hinder regioselectivity in cycloadditions. Kinetic studies show a preference for endo transition states .
Methodology : - Compare reaction rates with/without TMS groups using differential scanning calorimetry (DSC).
- Analyze regioselectivity via NOESY NMR to map spatial interactions .
Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies in NMR or IR data often arise from impurities or solvent effects. Resolution strategies include:
- High-field NMR (600 MHz+) : Resolves overlapping signals for cyclopropene protons and TMS groups .
- Deuterated solvent screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Cross-validation with computational chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H/¹³C chemical shifts and match experimental data .
Basic: What are the recommended storage conditions to prevent decomposition?
Answer:
- Temperature : Store at −20°C in amber vials to limit thermal and photolytic degradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of TMS groups .
- Stability monitoring : Perform periodic HPLC analysis (C18 column, 95% acetonitrile mobile phase) to assess purity over time .
Advanced: How can researchers leverage this compound in polymer or materials science applications?
Answer:
The ethyl ester and TMS groups enable unique functionalities:
- Crosslinking agent : The cyclopropene ring undergoes [2+2] photocycloaddition to form polymer networks. Monitor crosslink density via rheometry .
- Surface modification : TMS groups enhance hydrophobicity; quantify contact angle changes (e.g., from 70° to 110°) after coating .
- Thermal stability : Evaluate via TGA; decomposition onset typically occurs at ~200°C due to cyclopropene ring opening .
Advanced: What mechanistic insights explain conflicting reports on the compound’s acid-catalyzed ester hydrolysis?
Answer:
Contradictions arise from competing pathways:
- Direct hydrolysis : Ethyl ester cleaves to carboxylic acid under strong acids (e.g., HCl, Δ), confirmed by LC-MS .
- Cyclopropene ring opening : Competing side reaction generates allylic intermediates, detected via ¹H NMR (δ 5.5–6.5 ppm for conjugated dienes) .
Resolution : Optimize conditions (pH 4–5, 60°C) to favor ester hydrolysis while suppressing ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
